5-Nitro-1,3,4-thiadiazole-2-carbaldehyde 5-Nitro-1,3,4-thiadiazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20377754
InChI: InChI=1S/C3HN3O3S/c7-1-2-4-5-3(10-2)6(8)9/h1H
SMILES:
Molecular Formula: C3HN3O3S
Molecular Weight: 159.13 g/mol

5-Nitro-1,3,4-thiadiazole-2-carbaldehyde

CAS No.:

Cat. No.: VC20377754

Molecular Formula: C3HN3O3S

Molecular Weight: 159.13 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-1,3,4-thiadiazole-2-carbaldehyde -

Specification

Molecular Formula C3HN3O3S
Molecular Weight 159.13 g/mol
IUPAC Name 5-nitro-1,3,4-thiadiazole-2-carbaldehyde
Standard InChI InChI=1S/C3HN3O3S/c7-1-2-4-5-3(10-2)6(8)9/h1H
Standard InChI Key SMHJQLALFNOCOF-UHFFFAOYSA-N
Canonical SMILES C(=O)C1=NN=C(S1)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a 1,3,4-thiadiazole core with a nitro group (-NO₂) at position 5 and a carbaldehyde (-CHO) at position 2. X-ray crystallography of analogous structures (e.g., 2-ethyl-6-(4-nitrophenyl)imidazo[2,1-b] thiadiazole-5-carbaldehyde) reveals planar geometry, with intramolecular hydrogen bonds stabilizing the carbaldehyde group . Key spectral data include:

  • IR (KBr): C=O stretch at 1,697 cm⁻¹, NO₂ asymmetric/symmetric stretches at 1,535–1,510 cm⁻¹ .

  • ¹H NMR (DMSO-d₆): Aldehydic proton at δ 9.90 ppm; aromatic protons at δ 7.2–8.2 ppm .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃HN₃O₃S
Molecular Weight159.13 g/mol
IUPAC Name5-Nitro-1,3,4-thiadiazole-2-carbaldehyde
SolubilityInsoluble in water; soluble in DMSO, DMF

Synthesis Methods

Cyclization of Thiosemicarbazides

The most common route involves cyclizing thiosemicarbazides with carboxylic acids or acyl chlorides. For example:

  • Phosphorus Pentachloride (PCl₅) Method:

    • Thiosemicarbazide + carboxylic acid + PCl₅ → 2-amino-5-substituted-1,3,4-thiadiazole .

    • Yield: 91% .

  • Polyphosphoric Acid (PPA) Method:

    • Thiosemicarbazide + acetic acid in PPA → 2-amino-5-methyl-1,3,4-thiadiazole .

    • Yield: 78% .

Oxidative Cyclization

2-Chloro-5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole intermediates react with thiols in DMF/K₂CO₃ to introduce substituents at position 2 .

Biological Activities

Antibacterial Activity

The nitro and carbaldehyde groups enhance electron-deficient character, facilitating interactions with bacterial enzymes. Derivatives show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Antileishmanial Activity

In Leishmania major promastigote assays, methyl-imidazolyl derivatives (e.g., compound 6e in ) reduce viability by 90% at 50 µM .

Applications in Scientific Research

Building Block for Heterocyclic Synthesis

The carbaldehyde group undergoes condensation with amines to form Schiff bases, enabling access to imidazo[2,1-b] thiadiazoles and triazolo-thiadiazoles .

DNA Interaction Studies

Thiadiazole derivatives intercalate with DNA via π-π stacking, as shown by fluorescence quenching and hyperchromic shifts in UV-Vis spectra .

Comparative Analysis with Related Compounds

CompoundStructureKey DifferencesBioactivity
5-Nitro-1,3,4-thiadiazole-2-carbaldehydeC₃HN₃O₃SNitro and carbaldehyde groupsAntibacterial, antileishmanial
2-Amino-5-phenyl-1,3,4-thiadiazoleC₈H₆N₃SAmino instead of nitroAnticonvulsant (ED₅₀: 23.7 mg/kg)
5-(4-Chlorophenyl)-1,3,4-thiadiazoleC₈H₅ClN₂SChlorophenyl substituentAnticancer (IC₅₀: 5.48 µM)

Future Directions

  • Mechanistic Studies: Elucidate the compound’s binding affinity for bacterial dihydrofolate reductase (DHFR) and Leishmania trypanothione reductase .

  • Derivatization: Explore hybrid molecules combining thiadiazole cores with quinolones or β-lactams to combat multidrug-resistant pathogens .

  • Nanoparticle Delivery: Encapsulate in PLGA nanoparticles to enhance bioavailability and reduce off-target toxicity .

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